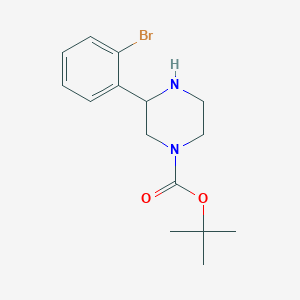

3-(2-Bromo-phenyl)-piperazine-1-carboxylic acid tert-butyl ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(2-Bromo-phenyl)-piperazine-1-carboxylic acid tert-butyl ester is an organic compound that features a piperazine ring substituted with a 2-bromo-phenyl group and a tert-butyl ester group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-phenyl)-piperazine-1-carboxylic acid tert-butyl ester typically involves the reaction of 2-bromoaniline with piperazine in the presence of a suitable base. The resulting intermediate is then reacted with tert-butyl chloroformate to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.

化学反应分析

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom on the 2-bromophenyl group undergoes nucleophilic substitution under mild conditions. This reaction facilitates the introduction of diverse nucleophiles, enabling structural diversification.

Reaction Example :

3-(2-Bromo-phenyl)-piperazine-1-carboxylic acid tert-butyl ester+Nu−→3-(2-Nu-phenyl)-piperazine-1-carboxylic acid tert-butyl ester+Br−

Conditions :

-

Nucleophiles: Amines, thiols, or alkoxides.

-

Solvent: Polar aprotic solvents (e.g., DMF, DMSO).

-

Temperature: 80–120°C.

Key Observations :

-

Electron-withdrawing groups (e.g., the piperazine ring) activate the aromatic ring toward SNAr.

-

Steric hindrance from the tert-butyl group does not impede substitution at the para position of the bromophenyl ring.

Hydrolysis of the tert-Butyl Ester

The tert-butyl ester group is hydrolyzed under acidic or basic conditions to yield the free carboxylic acid, enabling further functionalization.

Reaction Example :

3-(2-Bromo-phenyl)-piperazine-1-carboxylic acid tert-butyl esterNaOH/H2O3-(2-Bromo-phenyl)-piperazine-1-carboxylic acid+(CH3)3COH

Conditions :

-

Base: Aqueous NaOH (1–2 M).

-

Acid Workup: HCl or H2SO4 to protonate the carboxylate.

-

Yield: >90% under optimized conditions.

Applications :

-

The free carboxylic acid can be coupled with amines or alcohols to form amides or esters.

Piperazine Ring Deprotection

The tert-butyloxycarbonyl (Boc) group on the piperazine nitrogen is cleaved under acidic conditions, regenerating the secondary amine.

Reaction Example :

3-(2-Bromo-phenyl)-piperazine-1-carboxylic acid tert-butyl esterHCl/dioxane3-(2-Bromo-phenyl)-piperazine+CO2+(CH3)3COH

Conditions :

Applications :

Coupling Reactions

The bromophenyl group facilitates cross-coupling reactions, such as Suzuki-Miyaura couplings, to install aryl or heteroaryl groups.

Reaction Example :

3-(2-Bromo-phenyl)-piperazine-1-carboxylic acid tert-butyl ester+Ar-B(OH)2Pd catalyst3-(2-Ar-phenyl)-piperazine-1-carboxylic acid tert-butyl ester

Conditions :

-

Catalyst: Pd(PPh3)4 or PdCl2(dppf).

-

Base: Na2CO3 or K3PO4.

-

Solvent: Toluene/ethanol or DMF.

Key Considerations :

-

The steric bulk of the tert-butyl group does not interfere with coupling at the bromophenyl position.

Functional Group Compatibility Table

Mechanistic Insights

科学研究应用

Medicinal Chemistry

Antimicrobial Agents

The compound has been identified as an important intermediate in the synthesis of oxazolidinone antibiotics, which are effective against Gram-positive bacteria, including resistant strains. Oxazolidinones inhibit protein synthesis by preventing the formation of the ribosomal initiation complex, making them crucial in treating infections that do not respond to traditional antibiotics .

Neurological Disorders

Research indicates that derivatives of this compound may have potential therapeutic effects in treating neurological disorders. Its structural properties allow for modifications that can enhance biological activity, making it a candidate for developing new treatments .

Synthetic Organic Chemistry

Versatile Intermediate

3-(2-Bromo-phenyl)-piperazine-1-carboxylic acid tert-butyl ester serves as a versatile building block in the synthesis of various pharmaceuticals and agrochemicals. It is utilized in creating complex molecules through reactions such as alkylation and acylation, facilitating the development of new drugs and crop protection agents .

Synthesis of Novel Compounds

The compound is also employed in synthesizing novel piperazine derivatives that exhibit a range of biological activities. For instance, it can be modified to create compounds with enhanced efficacy against specific pathogens or improved pharmacokinetic profiles .

Biochemical Research

Enzyme Inhibitors

In biochemical studies, this compound is used to investigate enzyme inhibitors, providing insights into metabolic pathways and potential therapeutic targets. The ability to inhibit specific enzymes can lead to advancements in drug discovery and development processes .

Material Science

Advanced Materials Development

The unique chemical characteristics of this compound make it suitable for formulating advanced materials such as polymers and coatings. These materials benefit from enhanced durability and performance due to the compound's structural properties .

Case Study 1: Antimicrobial Activity

A study demonstrated that derivatives synthesized from this compound exhibited significant antimicrobial activity against both human and veterinary pathogens. The mechanism was attributed to the inhibition of protein synthesis, showcasing the compound's potential in developing new antibiotics .

Case Study 2: Neurological Applications

Research focused on modifying the piperazine structure led to compounds that showed promise in treating neurological disorders such as depression and anxiety. These modifications aimed to enhance receptor binding affinity and selectivity, leading to improved therapeutic outcomes .

作用机制

The mechanism of action of 3-(2-Bromo-phenyl)-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The bromine atom and the piperazine ring play crucial roles in its binding to these targets. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

相似化合物的比较

Similar Compounds

- 3-(2-Chloro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester

- 3-(2-Fluoro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester

- 3-(2-Iodo-phenyl)-piperazine-1-carboxylic acid tert-butyl ester

Uniqueness

3-(2-Bromo-phenyl)-piperazine-1-carboxylic acid tert-butyl ester is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity and specificity compared to its chloro, fluoro, and iodo analogs.

生物活性

3-(2-Bromo-phenyl)-piperazine-1-carboxylic acid tert-butyl ester is a compound of significant interest in medicinal chemistry, particularly due to its interactions with various biological targets. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a bromophenyl group and a tert-butyl ester, which contributes to its unique reactivity and biological properties. The structural formula can be represented as follows:

The primary biological activity of this compound is attributed to its interaction with the 5-HT1A receptor , a critical target in the treatment of mood disorders:

- Binding Affinity : The compound binds to the 5-HT1A receptor, influencing serotonin signaling pathways that regulate mood and anxiety.

- Biochemical Pathways : Activation of this receptor can modulate various biochemical pathways, leading to effects on neurotransmitter release and neuronal excitability .

Biological Activity Overview

The biological activities of this compound have been evaluated in several studies:

Antidepressant Effects

Research indicates that compounds similar to 3-(2-Bromo-phenyl)-piperazine derivatives exhibit antidepressant-like effects in animal models. For instance, studies have shown that these compounds can reduce immobility in forced swim tests, suggesting potential efficacy in treating depression .

Anticancer Activity

Preliminary findings suggest that derivatives of this compound may possess anticancer properties. In vitro studies have demonstrated that certain piperazine derivatives induce apoptosis in cancer cell lines, such as PC3 (prostate cancer) and DU145, through mechanisms involving cell cycle arrest and DNA damage .

Antimicrobial Properties

Some studies have explored the antimicrobial activity of related piperazine compounds against various pathogens. For example, derivatives have shown effectiveness against Neisseria meningitidis and Haemophilus influenzae at concentrations that indicate potential for further development as antibacterial agents .

Case Studies

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption : The compound's lipophilicity due to the tert-butyl group may enhance its absorption across biological membranes.

- Distribution : Its distribution within tissues is influenced by protein binding and interaction with transporters.

- Metabolism : Preliminary data suggest metabolic pathways involving cytochrome P450 enzymes, which could affect its bioavailability and efficacy.

属性

分子式 |

C15H21BrN2O2 |

|---|---|

分子量 |

341.24 g/mol |

IUPAC 名称 |

tert-butyl 3-(2-bromophenyl)piperazine-1-carboxylate |

InChI |

InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-9-8-17-13(10-18)11-6-4-5-7-12(11)16/h4-7,13,17H,8-10H2,1-3H3 |

InChI 键 |

JZYJQWFNIFJNGJ-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=CC=C2Br |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。